molecular formula C11H14O4 B078540 3-(2,5-Dimethoxyphenyl)propionic acid CAS No. 10538-49-5

3-(2,5-Dimethoxyphenyl)propionic acid

Cat. No. B078540
CAS RN: 10538-49-5
M. Wt: 210.23 g/mol
InChI Key: JENQUCZZZGYHRW-UHFFFAOYSA-N
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Patent
US05087671

Procedure details

Polymer VIII was prepared by reacting PEI with a lactone derivative of dimethoxycinnamic acid as described by Taylor (1962). The lactone was prepared using known procedures (Anliker et al. 1957; Westfahl et al. 1954; Fichter et al. 1927). 2,5-dimethoxycinnamic acid (Aldrich Chemical Company, 2.73 g, 3.1 mmole) was added to a mixture of 10% palladium on carbon catalyst (Aldrich Chemical Company, 0.54 g) in 100 mL 95% ethanol under 34 psi hydrogen gas. The mixture was shaken for 4 hours, converting the double bond into a single bond with saturated carbons. The catalyst was filtered off and the filtrate was evaporated to dryness to give 2.64 g of 2,5-dimethoxyhydrocinnamic acid (95% yield). This intermediate (2.20 g, 10.5 mmole) was refluxed in 48% aqueous HBr (15 mL, 132 mmole) for 2.5 hours. As the solution was cooled, white crystals appeared. The mixture was cooled further to 2° C., then the crystals were filtered off, washed with cold water, and dried in vacuo, yielding 1.40 g (81%), melting point 160°-161° C. (reported mp 162°-163° C.). 1H-NMR in D6-acetone confirmed the structure. IR spectra (KBr pellets) showed the lactone band at 1736 cm-1.
[Compound]
Name
lactone
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
dimethoxycinnamic acid
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
2.73 g
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0.54 g
Type
catalyst
Reaction Step Three
Quantity
100 mL
Type
solvent
Reaction Step Three
[Compound]
Name
carbons
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
COC(C1C=CC=CC=1)=C(OC)C(O)=O.[CH3:16][O:17][C:18]1[CH:28]=[CH:27][C:26]([O:29][CH3:30])=[CH:25][C:19]=1[CH:20]=[CH:21][C:22]([OH:24])=[O:23].[H][H]>[Pd].C(O)C>[CH3:16][O:17][C:18]1[CH:28]=[CH:27][C:26]([O:29][CH3:30])=[CH:25][C:19]=1[CH2:20][CH2:21][C:22]([OH:24])=[O:23]

Inputs

Step One
Name
lactone
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
dimethoxycinnamic acid
Quantity
0 (± 1) mol
Type
reactant
Smiles
COC(=C(C(=O)O)OC)C1=CC=CC=C1
Step Three
Name
Quantity
2.73 g
Type
reactant
Smiles
COC1=C(C=CC(=O)O)C=C(C=C1)OC
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H][H]
Name
Quantity
0.54 g
Type
catalyst
Smiles
[Pd]
Name
Quantity
100 mL
Type
solvent
Smiles
C(C)O
Step Four
Name
carbons
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Stirring
Type
CUSTOM
Details
The mixture was shaken for 4 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Polymer VIII was prepared
FILTRATION
Type
FILTRATION
Details
The catalyst was filtered off
CUSTOM
Type
CUSTOM
Details
the filtrate was evaporated to dryness

Outcomes

Product
Details
Reaction Time
4 h
Name
Type
product
Smiles
Name
Type
product
Smiles
COC1=C(CCC(=O)O)C=C(C=C1)OC
Measurements
Type Value Analysis
AMOUNT: MASS 2.64 g
YIELD: PERCENTYIELD 95%
YIELD: CALCULATEDPERCENTYIELD 405.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.